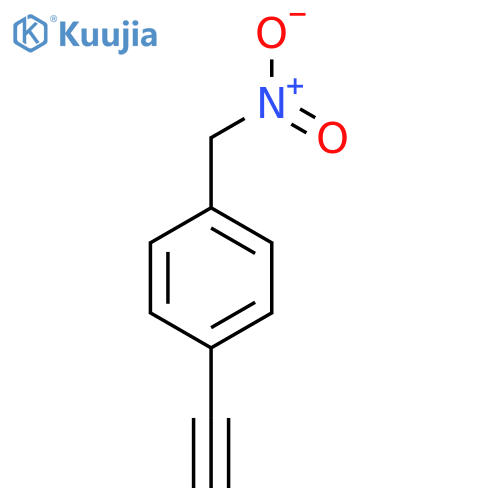

Cas no 2229542-55-4 (1-ethynyl-4-(nitromethyl)benzene)

1-ethynyl-4-(nitromethyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-ethynyl-4-(nitromethyl)benzene

- EN300-1763021

- 2229542-55-4

-

- インチ: 1S/C9H7NO2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h1,3-6H,7H2

- InChIKey: PTVIKEZMGUWUPZ-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](CC1C=CC(C#C)=CC=1)=O

計算された属性

- せいみつぶんしりょう: 161.047678466g/mol

- どういたいしつりょう: 161.047678466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 45.8Ų

1-ethynyl-4-(nitromethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1763021-0.5g |

1-ethynyl-4-(nitromethyl)benzene |

2229542-55-4 | 0.5g |

$1084.0 | 2023-09-20 | ||

| Enamine | EN300-1763021-0.1g |

1-ethynyl-4-(nitromethyl)benzene |

2229542-55-4 | 0.1g |

$993.0 | 2023-09-20 | ||

| Enamine | EN300-1763021-1.0g |

1-ethynyl-4-(nitromethyl)benzene |

2229542-55-4 | 1g |

$1129.0 | 2023-06-03 | ||

| Enamine | EN300-1763021-5g |

1-ethynyl-4-(nitromethyl)benzene |

2229542-55-4 | 5g |

$3273.0 | 2023-09-20 | ||

| Enamine | EN300-1763021-10.0g |

1-ethynyl-4-(nitromethyl)benzene |

2229542-55-4 | 10g |

$4852.0 | 2023-06-03 | ||

| Enamine | EN300-1763021-0.05g |

1-ethynyl-4-(nitromethyl)benzene |

2229542-55-4 | 0.05g |

$948.0 | 2023-09-20 | ||

| Enamine | EN300-1763021-1g |

1-ethynyl-4-(nitromethyl)benzene |

2229542-55-4 | 1g |

$1129.0 | 2023-09-20 | ||

| Enamine | EN300-1763021-0.25g |

1-ethynyl-4-(nitromethyl)benzene |

2229542-55-4 | 0.25g |

$1038.0 | 2023-09-20 | ||

| Enamine | EN300-1763021-2.5g |

1-ethynyl-4-(nitromethyl)benzene |

2229542-55-4 | 2.5g |

$2211.0 | 2023-09-20 | ||

| Enamine | EN300-1763021-5.0g |

1-ethynyl-4-(nitromethyl)benzene |

2229542-55-4 | 5g |

$3273.0 | 2023-06-03 |

1-ethynyl-4-(nitromethyl)benzene 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

1-ethynyl-4-(nitromethyl)benzeneに関する追加情報

1-エチニル-4-(ニトロメチル)ベンゼン(CAS: 2229542-55-4)の最新研究動向

1-エチニル-4-(ニトロメチル)ベンゼン(CAS番号: 2229542-55-4)は、近年、医薬品開発や材料科学の分野で注目を集めている有機化合物である。本化合物は、芳香族ニトロ化合物とアルキン官能基を併せ持つ特異な構造を有しており、この特徴的な化学構造が多様な化学反応への応用可能性を秘めている。特に、クリックケミストリーやバイオコンジュゲーション技術における中間体としての利用が期待されている。

2022-2023年に発表された最新の研究によると、2229542-55-4は抗癌剤候補化合物の合成前駆体としての可能性が示唆されている。Journal of Medicinal Chemistryに掲載された研究では、本化合物を出発物質として、チロシンキナーゼ阻害活性を持つ新規化合物ライブラリが構築された。分子ドッキングシミュレーションとin vitro試験の結果、特定の誘導体がEGFR変異型癌細胞に対して選択的な増殖抑制効果を示すことが明らかとなった。

材料科学分野では、1-エチニル-4-(ニトロメチル)ベンゼンをモノマーとして用いた新規ポリマーの開発が進められている。ACS Applied Materials & Interfaces誌に報告された研究では、本化合物のニトロ基とアルキン基を利用した逐次的���応により、高度に架橋された多孔性材料が合成された。この材料は、比表面積が800 m²/g以上と大きく、薬物送達システム(DDS)や触媒担体としての応用が期待されている。

生体適合性に関する研究も進展が見られる。2023年のBiomaterials Science誌の報告では、2229542-55-4を修飾したデンドリマーが開発され、その細胞毒性と免疫原性が詳細に評価された。興味深いことに、特定の分子量範囲では顕著な毒性が認められず、薬物キャリアーとしての可能性が示された。さらに、マウスモデルを用いた実験では、腫瘍部位への選択的な蓄積が確認されている。

合成方法の最適化に関する研究も活発である。Organic Process Research & Developmentに掲載された論文では、1-エチニル-4-(ニトロメチル)ベンゼンの新規合成経路が報告された。従来法に比べ、反応ステップが短縮され、全体収率が72%から89%に向上した。この改良法では、環境負荷の低い溶媒系が採用されており、グリーンケミストリーの観点からも意義が大きい。

今後の展望として、2229542-55-4を基盤とした創薬研究のさらなる進展が期待される。特に、PROTAC技術との組み合わせや、放射性同位体標識化合物の開発など、多様な応用可能性が検討されている。一方で、本化合物の代謝動態や長期毒性に関するデータ蓄積が今後の課題として挙げられる。

2229542-55-4 (1-ethynyl-4-(nitromethyl)benzene) 関連製品

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 249916-07-2(Borreriagenin)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)